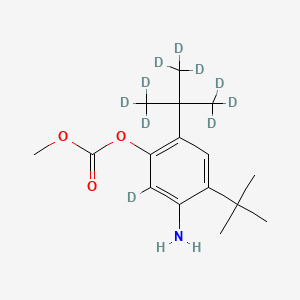
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 is a deuterated derivative of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This compound is often used in scientific research due to its unique properties and applications. It is characterized by the presence of deuterium, which is a stable isotope of hydrogen, making it useful in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 typically involves the introduction of deuterium into the parent compound, 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable solvent, such as methanol or ethanol, and a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent introduction of deuterium. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s stability and reactivity, leading to different kinetic isotope effects. This can affect the rate of chemical reactions and the formation of intermediates, providing valuable insights into reaction mechanisms and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2,4-di-tert-butylphenyl methyl carbonate: The non-deuterated parent compound.
2,4-di-tert-butyl-5-nitrophenyl methyl carbonate: Another derivative used in similar applications.
Uniqueness
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 is unique due to the presence of deuterium, which provides distinct advantages in analytical and synthetic applications. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research.
Propiedades
Fórmula molecular |
C16H25NO3 |
|---|---|
Peso molecular |
289.44 g/mol |
Nombre IUPAC |
[3-amino-4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3/i4D3,5D3,6D3,9D |
Clave InChI |
NEMQZDZEKFZZJT-RUYWXRBOSA-N |
SMILES isomérico |
[2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


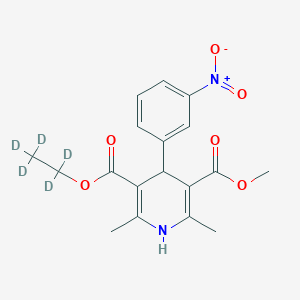
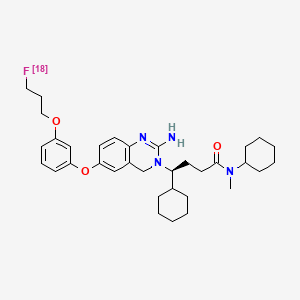
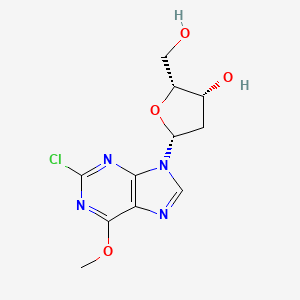


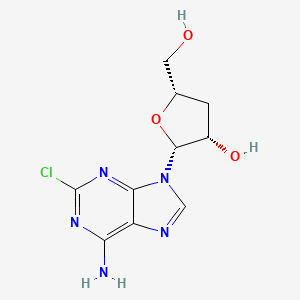
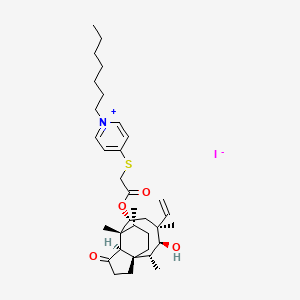
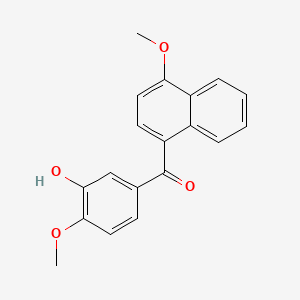
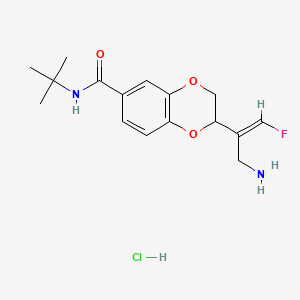



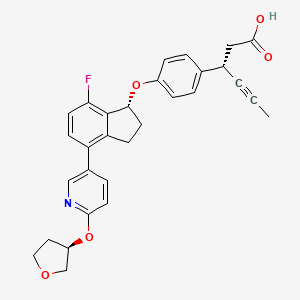
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
